molecular formula C8H13N3O3 B13467237 rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate

rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate

Cat. No.: B13467237
M. Wt: 199.21 g/mol
InChI Key: ZUHPYYPMHWSMQW-VQVTYTSYSA-N
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Description

rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate: is a chemical compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃), which is known for its reactivity and utility in various chemical reactions. This particular compound features a cyclohexane ring with hydroxyl and azido substituents, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a cyclohexane derivative that has the desired stereochemistry.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the cyclohexane ring.

    Azidation: The hydroxyl group is then converted to an azido group using reagents such as sodium azide (NaN₃) under appropriate conditions.

    Esterification: The carboxyl group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in the study of azido group reactivity and its incorporation into biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate involves its reactivity due to the presence of the azido group. The azido group can undergo:

    Cycloaddition Reactions: Such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

    Reduction: To form amines, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    rac-methyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate: Similar structure but with an aminomethyl group instead of an azido group.

    rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate: Contains a bicyclic structure with an azido group.

Uniqueness

rac-methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and azido groups on the cyclohexane ring. This combination of functional groups makes it a valuable intermediate for synthesizing a wide range of chemical compounds.

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

methyl (1R,3S,4S)-4-azido-3-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C8H13N3O3/c1-14-8(13)5-2-3-6(10-11-9)7(12)4-5/h5-7,12H,2-4H2,1H3/t5-,6+,7+/m1/s1

InChI Key

ZUHPYYPMHWSMQW-VQVTYTSYSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]([C@H](C1)O)N=[N+]=[N-]

Canonical SMILES

COC(=O)C1CCC(C(C1)O)N=[N+]=[N-]

Origin of Product

United States

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